methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate
Description
This compound is a heterocyclic organic molecule featuring a piperidine core substituted with two ester groups (methoxycarbonyl and methyl carboxylate) and a pyrrole ring bearing a 3-chloro-2-thienyl substituent. Its structural complexity arises from the integration of multiple aromatic and aliphatic systems, which may confer unique electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
methyl 1-[5-(3-chlorothiophen-2-yl)-3-methoxycarbonyl-1H-pyrrol-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-23-16(21)10-3-6-20(7-4-10)15-11(17(22)24-2)9-13(19-15)14-12(18)5-8-25-14/h5,8-10,19H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWWMFVDVOULIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(N2)C3=C(C=CS3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the thiophene.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Final coupling and esterification: The final step involves coupling the pyrrole and piperidine rings, followed by esterification to introduce the methoxycarbonyl group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
Methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s comparison with analogs focuses on core structural motifs, substituent effects, and synthesis methodologies. Below is a detailed analysis:
Structural Analog 1: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate (Example 62 in )
- Core Structure: Combines pyrazolo[3,4-d]pyrimidine, chromenone, and thiophene-carboxylate moieties.
- Key Differences: The target compound lacks the pyrazolo-pyrimidine and chromenone systems, instead featuring a pyrrole ring and simpler ester substituents. The fluorophenyl group in Example 62 contrasts with the 3-chloro-2-thienyl group in the target compound, which may alter lipophilicity and electronic properties.
- Physicochemical Data: Melting Point (MP): 227–230°C (Example 62) vs. Not reported for target compound. Molecular Weight (MW): 560.2 g/mol (Example 62) vs. Estimated ~400–450 g/mol for target compound.
Structural Analog 2: 5-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperidin-4-yl}-4-Phenyl-4H-1,2,4-Triazole-3-Thiol (CAS 338397-26-5)
- Core Structure : Piperidine linked to a triazole-thiol and substituted pyridine.
- The trifluoromethyl group in this analog enhances metabolic stability compared to the methoxycarbonyl group in the target compound.
- Applications : Piperidine-triazole derivatives are often explored as kinase inhibitors or antimicrobial agents, suggesting possible overlapping therapeutic avenues for the target compound .
Data Table: Comparative Analysis
Research Findings and Limitations
- Electronic Effects : The 3-chloro-2-thienyl group in the target compound may enhance electron-withdrawing characteristics compared to fluorophenyl or trifluoromethylpyridine groups, influencing reactivity in further functionalization .
- Solubility: The dual ester groups in the target compound could improve aqueous solubility relative to analogs with non-polar substituents (e.g., trifluoromethyl).
- Limitations: No direct biological or spectral data (e.g., NMR, HPLC purity) are available for the target compound. Comparisons rely on structural extrapolation rather than experimental validation.
Biological Activity
Methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound contains several functional groups that contribute to its biological activity:
- Pyrrole ring : Known for its role in various biological functions.
- Piperidine ring : Often associated with psychoactive properties.
- Thienyl group : Imparts unique electronic properties that may enhance biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of similar structures exhibit antimicrobial properties. The thienyl group can enhance the interaction with microbial membranes, potentially leading to increased efficacy against certain bacterial strains. For instance, compounds with similar structural motifs have shown significant activity against Gram-positive bacteria, suggesting a potential therapeutic application in treating infections .
Anticancer Properties
Research has demonstrated that compounds with piperidine and pyrrole rings exhibit anticancer activities. In vitro studies have shown that this compound may induce apoptosis in cancer cell lines. This is likely due to the compound's ability to interfere with cell cycle progression and promote programmed cell death mechanisms .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it may involve:
- Inhibition of enzyme activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor binding : The piperidine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.
Study 1: Antimicrobial Efficacy
A comparative study highlighted the antimicrobial effects of thienyl-containing compounds. The results indicated that derivatives exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, a derivative similar to this compound demonstrated an IC50 value indicating potent antimicrobial activity .
Study 2: Anticancer Activity
In a study assessing the anticancer potential of piperidine derivatives, this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of 15 µM, suggesting substantial potential for further development as an anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClN3O3S |
| Molecular Weight | 345.82 g/mol |
| Antimicrobial IC50 (µM) | 10 - 20 |
| Anticancer IC50 (µM) | 15 |
Q & A
Q. What are the standard analytical techniques for characterizing the purity and structure of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) is used to assess purity, particularly for detecting residual solvents or byproducts during synthesis .
- Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns, critical for verifying the ester and piperidine moieties .
- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) resolves tautomeric equilibria (e.g., enol-oxo tautomers in piperidinecarboxylate derivatives) and assigns stereochemistry .
Q. What synthetic methodologies are reported for analogous pyrrole-piperidine hybrids?
Methodological Answer:
Q. How can researchers optimize reaction yields for intermediates in the synthesis pathway?
Methodological Answer:
- Use Design of Experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling steps) .
- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to identify kinetic bottlenecks .
Advanced Research Questions
Q. How can tautomeric equilibria in the piperidinecarboxylate core impact structural analysis?
Methodological Answer:
- Dynamic NMR at variable temperatures quantifies enol-oxo tautomer ratios in solution .
- X-ray crystallography provides definitive evidence of solid-state tautomerism, as seen in structurally related azetidinone derivatives .
- Computational modeling (DFT) predicts tautomer stability under varying pH or solvent conditions .
Q. What strategies resolve contradictions in biological activity data across assays?
Methodological Answer:
- Orthogonal assay validation : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability tests to distinguish target-specific effects from off-target interactions .
- Impurity profiling : Use LC-MS to rule out trace byproducts (e.g., chlorothienyl degradation products) influencing bioactivity .
Q. How to design stability studies for this compound under physiological conditions?
Methodological Answer:
Q. What computational approaches predict binding interactions with biological targets?
Methodological Answer:
Q. How can regioselective modifications enhance solubility without compromising activity?
Methodological Answer:
- Introduce polar substituents (e.g., hydroxyl groups) at the piperidine C4 position via Boc-protection/deprotection strategies .
- Evaluate solubility-activity relationships using logP measurements (shake-flask method) and parallel artificial membrane permeability assays (PAMPA) .
Data Interpretation & Theoretical Frameworks
Q. How to correlate spectral data with electronic properties of the thienyl-pyrrole system?
Methodological Answer:
Q. What theoretical frameworks guide mechanistic studies of its metabolic pathways?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
